molecular formula C13H13NO3S2 B12572205 ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate CAS No. 189352-75-8

ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

Cat. No.: B12572205
CAS No.: 189352-75-8
M. Wt: 295.4 g/mol
InChI Key: CZDLZOXBEPOYIR-JTQLQIEISA-N
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Description

Ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate is a complex organic compound that belongs to the thiazolidine family Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring This particular compound is characterized by its unique structure, which includes a benzoyl group, a sulfanylidene group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate typically involves the reaction of a thiazolidine derivative with a benzoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group under appropriate conditions.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The sulfanylidene group plays a crucial role in this interaction, as it can form strong bonds with the enzyme’s active site residues. Additionally, the benzoyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate can be compared with other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.

    Benzoylthiazolidine derivatives: Investigated for their antimicrobial and anticancer activities.

Properties

CAS No.

189352-75-8

Molecular Formula

C13H13NO3S2

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl (4R)-3-benzoyl-2-sulfanylidene-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C13H13NO3S2/c1-2-17-12(16)10-8-19-13(18)14(10)11(15)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-/m0/s1

InChI Key

CZDLZOXBEPOYIR-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CSC(=S)N1C(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CSC(=S)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

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